

# Synthesis of tert-butyl 3-ethenylpiperidine-1-carboxylate: An Application Note and Protocol

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## Compound of Interest

Compound Name: *Tert-butyl 3-ethenylpiperidine-1-carboxylate*

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This document provides a detailed protocol for the two-step synthesis of **tert-butyl 3-ethenylpiperidine-1-carboxylate**, a valuable building block in pharmaceutical and medicinal chemistry. The synthesis commences with the protection of piperidin-3-one via N-Boc protection, followed by a Wittig reaction to introduce the ethenyl moiety.

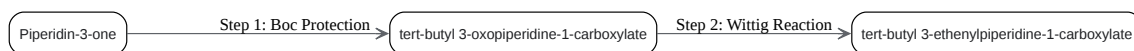
## Introduction

Piperidine derivatives are prevalent scaffolds in a vast array of pharmaceuticals and biologically active compounds. The functionalization of the piperidine ring is a key strategy in drug discovery for modulating the physicochemical properties and biological activity of lead compounds. This application note outlines a robust and high-yielding synthesis of **tert-butyl 3-ethenylpiperidine-1-carboxylate**, starting from commercially available piperidin-3-one. The protocol is divided into two main stages: the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group and the subsequent olefination of the ketone functionality using a Wittig reaction.

## Overall Reaction Scheme

Ph<sub>3</sub>P=CH<sub>2</sub> (from Ph<sub>3</sub>PCH<sub>3</sub>Br, KOtBu)

(Boc)<sub>2</sub>O, NaHCO<sub>3</sub>



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Caption: Overall synthetic route from piperidin-3-one to the final product.

## Data Presentation

The following table summarizes the quantitative data for the two-step synthesis.

Step	Reaction	Reactants	Reagents	Solvent	Temp. (°C)	Time (h)	Yield (%)
1	N-Boc Protection	Piperidin-3-one hydrochloride	Di-tert-butyl dicarbonate, Sodium bicarbonate	Tetrahydrofuran (THF) / Water	Room Temp.	48	~99[1]
2	Wittig Reaction	tert-butyl 3-oxopiperidine-1-carboxylate	Methyltriphenylphosphonium bromide, Potassium tert-butoxide	Diethyl ether	Reflux	2	~94[2]

## Experimental Protocols

### Step 1: Synthesis of tert-butyl 3-oxopiperidine-1-carboxylate (N-Boc-3-piperidone)

This protocol is adapted from a procedure for the Boc protection of a similar piperidone derivative.

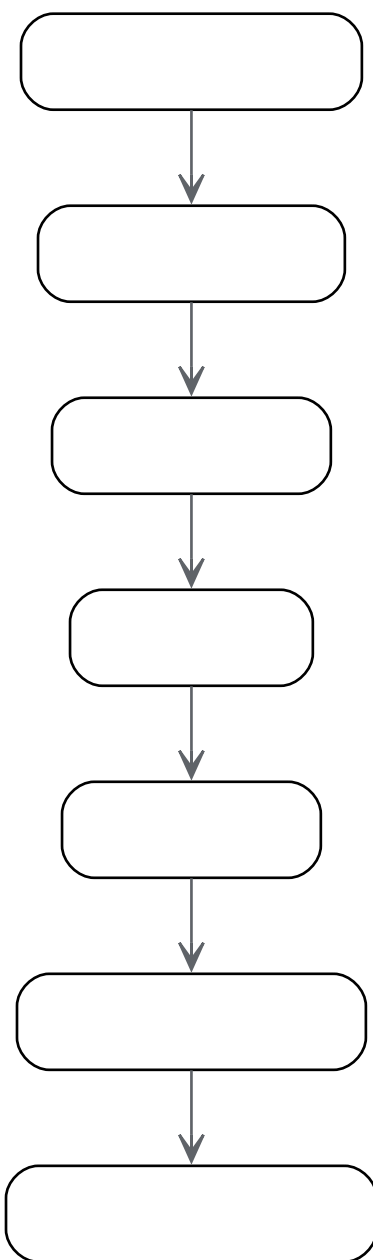
Materials:

- Piperidin-3-one hydrochloride
- Di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O)
- Sodium bicarbonate (NaHCO<sub>3</sub>)
- Tetrahydrofuran (THF)
- Water
- Ethyl acetate (EtOAc)
- Brine
- Magnesium sulfate (MgSO<sub>4</sub>)
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- To a solution of piperidin-3-one hydrochloride in a mixture of THF and water, add sodium bicarbonate in portions at room temperature.

- Add a solution of di-tert-butyl dicarbonate in THF to the reaction mixture.
- Stir the mixture vigorously at room temperature for 48 hours.
- After the reaction is complete, partition the mixture between water and ethyl acetate.
- Separate the organic layer and wash it sequentially with dilute hydrochloric acid and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 3-oxopiperidine-1-carboxylate as a clear oil. The product can be purified by flash column chromatography on silica gel.[1]



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Caption: Workflow for the N-Boc protection of piperidin-3-one.

## Step 2: Synthesis of tert-butyl 3-ethenylpiperidine-1-carboxylate

This protocol is based on a highly analogous Wittig methylenation of N-tert-butoxycarbonyl-4-piperidone.[2]

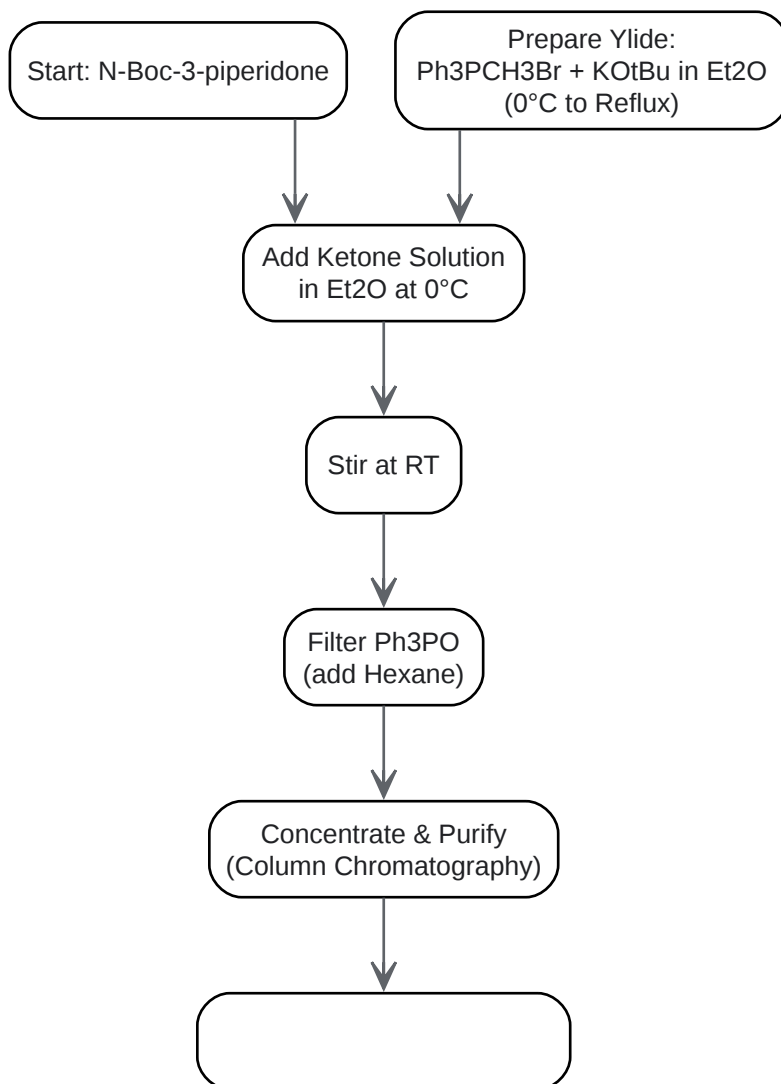
## Materials:

- tert-butyl 3-oxopiperidine-1-carboxylate
- Methyltriphenylphosphonium bromide
- Potassium tert-butoxide (KOtBu)
- Anhydrous diethyl ether (Et<sub>2</sub>O)
- Hexane
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer
- Nitrogen or Argon atmosphere setup
- Ice bath

## Procedure:

- To a suspension of methyltriphenylphosphonium bromide (1.35 eq.) in anhydrous diethyl ether under a nitrogen atmosphere, add potassium tert-butoxide (1.3 eq.) in a single portion at 0°C.
- Heat the resulting mixture to reflux and stir for 2 hours to form the ylide.
- Cool the reaction mixture to 0°C using an external ice bath.
- Add a solution of tert-butyl 3-oxopiperidine-1-carboxylate (1.0 eq.) in diethyl ether dropwise to the ylide solution.
- Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

- Upon completion, add hexane to the reaction mixture, stir for 10 minutes, and filter to remove the precipitated triphenylphosphine oxide.
- Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford **tert-butyl 3-ethenylpiperidine-1-carboxylate** as a colorless oil.[2]



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Caption: Workflow for the Wittig olefination of N-Boc-3-piperidone.

## Conclusion

The described two-step synthesis provides an efficient and high-yielding route to **tert-butyl 3-ethenylpiperidine-1-carboxylate**. The protocols are robust and utilize readily available reagents, making them suitable for both academic and industrial research settings. The final product is a versatile intermediate for the synthesis of more complex piperidine-containing molecules for drug discovery and development.

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## References

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